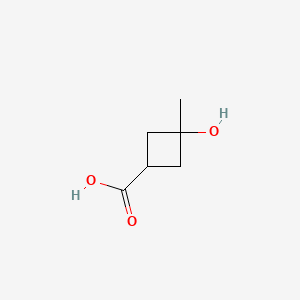

3-Hydroxy-3-methylcyclobutanecarboxylic acid

Vue d'ensemble

Description

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a chemical compound with the CAS Number: 16286-86-5 . It is a white to yellow solid at room temperature . The molecular weight of this compound is 130.14 .

Molecular Structure Analysis

The molecular formula of this compound is C6H10O3 . The average mass is 130.142 Da and the monoisotopic mass is 130.062988 Da .Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a melting point of 152-153°C .Applications De Recherche Scientifique

Synthesis and Properties of Cyclobutyl Analogues of Threonine : Feskov et al. (2017) synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are conformationally restricted analogues of threonine with fixed spatial orientation of functional groups. These compounds displayed distinct pKa values and almost planar cyclobutane rings according to X-ray data (Feskov et al., 2017).

Synthesis and Properties of Fluoro Analogues : Chernykh et al. (2016) developed cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. The study noted differences in pKa values for the carboxylic acid and amino groups in these stereoisomers, influenced by fluorine atoms (Chernykh et al., 2016).

Analysis of Cyclobutene Ester and Formyl Group Reactions : Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate and studied its thermolysis to understand the torquoselectivity in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).

Study of 3-Methylglutaric Acid in Energy Metabolism : Jones, Peréz, and Ryan (2019) investigated 3-methylglutaric acid, a compound related to 3-Hydroxy-3-methylcyclobutanecarboxylic acid, in the context of energy metabolism and mitochondrial function. The study highlighted a novel biosynthetic pathway termed "the acetyl CoA diversion pathway" (Jones, Peréz, & Ryan, 2019).

Investigation of Artefacts in Organic Acid Analysis : Jones and Chalmers (2000) examined the occurrence of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids during gas chromatography and mass spectrometry analysis, identifying issues with quantification and diagnosis (Jones & Chalmers, 2000).

Development of Cancer Drugs Using Cyclobutanedicarboxylate Derivatives : Pavlova et al. (2023) explored the modification of substituents in ligands based on 3-hydroxycyclobutane-1,1-dicarboxylic acid for designing better versions of carboplatin, a chemotherapy drug (Pavlova et al., 2023).

Safety and Hazards

The safety information for 3-Hydroxy-3-methylcyclobutanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxy-3-methylcyclobutanecarboxylic acid is the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) . This enzyme catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-coenzyme A .

Mode of Action

The compound interacts with its target, HMGS, by serving as a substrate for the enzyme . The interaction results in the formation of 3-hydroxy-3-methylglutaryl-coenzyme A, a key intermediate in the mevalonate pathway .

Biochemical Pathways

The compound is involved in the mevalonate pathway , which is crucial for the biosynthesis of sterols and other isoprenoids . Overexpression of HMGS can lead to higher sterol content, growth rate, and seed yield .

Result of Action

The action of this compound results in the production of 3-hydroxy-3-methylglutaryl-coenzyme A, a key intermediate in the mevalonate pathway . This can lead to increased production of sterols and other isoprenoids, which are essential for plant growth and development .

Propriétés

IUPAC Name |

3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHHQJYZGSYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717722 | |

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16286-86-5 | |

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 3-hydroxy-3-methylcyclobutanecarboxylic acid unique compared to the natural amino acid threonine?

A1: The synthesized cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids can be considered conformationally restricted analogs of threonine. [] This means that unlike the flexible structure of threonine, these compounds have a fixed spatial orientation of their amino and carboxyl groups due to the presence of the cyclobutane ring. [] This rigidity can be advantageous when studying interactions with biological targets as it limits the conformational flexibility of the molecule. Additionally, the research found that the pKa values, which influence the molecule's charge and reactivity, differ noticeably between the cis and trans isomers. []

Q2: What is the significance of the cyclobutane ring being almost planar in both the cis and trans isomers?

A2: The research confirmed through X-ray data that the cyclobutane rings in both the cis and trans isomers are nearly planar, with torsion angles less than 7°. [] This near-planarity further emphasizes the conformational rigidity of these molecules compared to threonine. This defined shape can lead to more specific interactions with biological targets and impact their biological activity. Understanding this structural characteristic is crucial for researchers investigating structure-activity relationships and designing novel compounds with potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)